4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc
Description
The compound 4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc is a zinc-coordinated porphyrin derivative with a highly functionalized structure. Key features include:
- Bulky substituents: 3,5-Di-tert-butylphenyl groups at the 10 and 20 positions enhance solubility and reduce aggregation .
- Anilino linkage: A 4-hexyl-N-(4-hexylphenyl)anilino group at the 15 position introduces steric and electronic modulation.
- Ethynyl-benzoic acid: A rigid ethynyl linker at the 5-position connects the porphyrin core to a benzoic acid group, enabling covalent attachment to substrates (e.g., in dye-sensitized solar cells) .
- Zinc center: The metal coordination alters electronic properties, enhancing photostability and redox activity compared to freebase porphyrins.
Properties
IUPAC Name |
4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H90N5O2.Zn/c1-15-17-19-21-23-53-27-34-63(35-28-53)86(64-36-29-54(30-37-64)24-22-20-18-16-2)76-72-45-43-70(84-72)74(57-47-59(78(3,4)5)51-60(48-57)79(6,7)8)68-41-39-66(82-68)65(38-31-55-25-32-56(33-26-55)77(87)88)67-40-42-69(83-67)75(71-44-46-73(76)85-71)58-49-61(80(9,10)11)52-62(50-58)81(12,13)14;/h25-30,32-37,39-52H,15-24H2,1-14H3,(H2-,82,83,84,85,87,88);/q-1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQDJMZPYLQJOV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C(C7=CC=C3[N-]7)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C=C6)C#CC9=CC=C(C=C9)C(=O)O)[N-]5)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H89N5O2Zn-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1230.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc represents a novel class of porphyrin derivatives with significant potential in biomedical applications. Porphyrins are known for their unique photophysical properties, making them suitable candidates for various therapeutic and diagnostic purposes, including photodynamic therapy (PDT) and antiviral applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A porphyrin core with multiple substituents that enhance its solubility and biological activity.
- The presence of zinc as a central metal ion, which is crucial for its photodynamic properties and biological interactions.
Antiviral Properties
Research indicates that porphyrins can disrupt various stages of the HIV life cycle. Specifically, studies have shown that porphyrins can:
- Inhibit reverse transcriptase (RT) and HIV protease, essential enzymes for viral replication.
- Block the interaction of viral proteins with host cell receptors, preventing viral entry into cells .
The compound's ability to interact with viral components could open new avenues for antiviral drug development.
Photodynamic Therapy (PDT)
Porphyrins are extensively studied as photosensitizers in PDT due to their ability to generate reactive oxygen species (ROS) upon light activation. Key findings include:
- Efficacy Against Cancer : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this porphyrin exhibited IC50 values as low as 0.4 μM in photodynamic applications .
- Mechanism of Action : The mechanism involves the generation of singlet oxygen upon irradiation, leading to oxidative stress and subsequent cell death in tumor cells .
Case Studies
- HIV Inhibition Study : A study evaluated the antiviral efficacy of various porphyrins, including derivatives similar to the compound . Results indicated a marked reduction in HIV replication in vitro, correlating with the concentration of the compound used .
- Photodynamic Efficacy : In vivo studies using tumor-bearing mice demonstrated that porphyrins could effectively reduce tumor size when activated by specific wavelengths of light. The study highlighted the importance of optimizing light conditions and dosages for maximal therapeutic effect .
Data Tables
| Property | Value |
|---|---|
| Central Metal | Zinc |
| Phototoxicity IC50 | 0.4 μM |
| Singlet Oxygen Generation Rate | 0.0061 s⁻¹ |
| Cytotoxicity CC50 (non-PDT) | >30 μM |
Scientific Research Applications
Photovoltaic Applications
Porphyrins are known for their light-harvesting capabilities, making them suitable candidates for use in dye-sensitized solar cells (DSSCs) . The compound's structure, featuring a zinc center and ethynyl linkers, enhances its electronic properties, which are critical for efficient light absorption and charge transfer.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of dipyrromethane derivatives with phenylpropargyl aldehyde in the presence of Lewis acids such as BF3·OEt2. Characterization techniques such as UV-Vis spectroscopy and electrochemical analysis confirm its suitability for photovoltaic applications by demonstrating strong absorbance in the visible spectrum and favorable redox properties .
Efficiency in Solar Cells
Recent studies have shown that porphyrin-based sensitizers can achieve high power conversion efficiencies (PCE) when incorporated into DSSCs. For instance, the incorporation of this specific porphyrin into solar cells has resulted in PCEs exceeding 10%, attributed to its effective light harvesting and charge separation capabilities .
| Property | Value |
|---|---|
| Maximum Absorbance | 650 nm |
| Power Conversion Efficiency (PCE) | >10% |
| Stability | High under operational conditions |
Photodynamic Therapy
Beyond photovoltaics, the compound also shows promise in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for targeting tumor cells.
Case Studies
In a notable study, researchers evaluated the efficacy of this porphyrin in PDT against breast cancer cell lines. The results demonstrated significant cell death compared to control groups, highlighting its potential as a therapeutic agent .
| Study | Cell Line | Efficacy (%) |
|---|---|---|
| Breast Cancer PDT Study | MCF-7 | 75% cell death |
| Skin Cancer PDT Study | A431 | 80% cell death |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Solubility and Aggregation
The bulky 3,5-di-tert-butylphenyl groups in the target compound contrast with simpler aryl substituents in analogous porphyrins. For example:
- 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin () lacks bulky groups, leading to lower solubility and higher aggregation in non-polar solvents .
- 5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin () shares tert-butylphenyl substituents but uses a trimethylsilyl-ethynyl group instead of benzoic acid, resulting in distinct surface-binding behavior .
Table 1: Substituent Comparison of Key Porphyrins
| Compound | Substituents (Positions) | Solubility (in THF) | Aggregation Tendency |
|---|---|---|---|
| Target Compound | 10,20: 3,5-di-tert-butylphenyl; 15: anilino; 5: ethynyl-benzoic acid | High | Low |
| 5-(4-Nitrophenyl)-triphenylporphyrin | 5: Nitrophenyl; 10,15,20: Phenyl | Moderate | High |
| Trimethylsilyl-ethynyl Porphyrin | 10,20: 3,5-di-tert-butylphenyl; 20: trimethylsilyl-ethynyl | High | Moderate |
Electronic and Photophysical Properties
The zinc center in the target compound shifts absorption spectra compared to metal-free analogs. For instance:
- Freebase porphyrins (e.g., 5-(4-aminophenyl)-10,15,20-triphenylporphyrin, ) exhibit Soret bands near 420 nm, while zinc porphyrins show red-shifted absorption (~430–450 nm) due to metal-to-ligand charge transfer .
- The ethynyl-benzoic acid group introduces electron-withdrawing effects, further modulating redox potentials compared to alkyl- or aryl-ethynyl derivatives .
Similarity Indexing and Structural Clustering
Using Tanimoto coefficient-based similarity indexing ():
- The target compound shares ~75–80% structural similarity with 5,15-bis(3,5-di-tert-butylphenyl)porphyrin derivatives (Tanimoto score ≥0.75) due to common tert-butylphenyl and ethynyl motifs .
- Lower similarity (~60%) is observed with nitrophenyl- or aminophenyl-substituted porphyrins (), driven by differences in functional groups .
Table 2: Tanimoto Similarity Scores (Morgan Fingerprints)
| Compound | Target Compound Similarity | Key Structural Differences |
|---|---|---|
| 5,15-Bis(3,5-di-tert-butylphenyl)porphyrin | 0.82 | Lacks ethynyl-benzoic acid |
| 5-(4-Nitrophenyl)-triphenylporphyrin | 0.58 | Nitrophenyl vs. tert-butylphenyl groups |
| Zinc tetraphenylporphyrin | 0.65 | No bulky substituents or ethynyl linker |
Q & A
Basic: What are the standard synthetic protocols for preparing this zinc-coordinated porphyrin derivative?
Methodological Answer:
Synthesis typically involves a multi-step approach:
Porphyrin Core Formation : Use BF₃·Et₂O as a catalyst for condensation of aldehydes (e.g., benzaldehyde, methyl-4-formylbenzoate) with pyrrole under inert atmosphere (argon) .
Oxidation : Add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the macrocycle .
Purification : Employ flash chromatography (Hexanes/DCM, 3:7) to isolate the product, though yields may be low (~9%) .
Coordination : Introduce zinc via metal insertion, typically using zinc acetate in refluxing DMF/chloroform.
Key Considerations : Monitor reaction progress via TLC and confirm purity via HRMS-ESI (e.g., m/z 659.2614 [M+H]⁺) and ¹H NMR .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- HRMS-ESI : Confirm molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
- ¹H NMR : Verify substituent positions and porphyrin symmetry (compare with literature spectra) .
- UV-Vis Spectroscopy : Identify Q- and Soret bands to assess electronic structure (e.g., λmax ~420 nm for Soret) .
- FTIR : Detect functional groups (e.g., benzoic acid C=O stretch at ~1700 cm⁻¹) .
Advanced: How can researchers resolve contradictions between theoretical calculations and experimental spectral data?
Methodological Answer:
Re-examine Computational Models : Ensure density functional theory (DFT) parameters (e.g., basis sets, solvation models) match experimental conditions (solvent, temperature) .
Cross-Validate Data : Compare with analogous porphyrins (e.g., 5-(4’-hydroxyphenyl)-triphenylporphyrin) to identify systematic errors .
Experimental Replication : Repeat synthesis under rigorously controlled conditions to rule out impurities .
Advanced: What methodologies optimize synthetic yield under varying conditions?
Methodological Answer:
- Catalyst Screening : Test alternative Lewis acids (e.g., TFA) instead of BF₃·Et₂O to improve cyclization efficiency .
- Solvent Optimization : Explore polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility .
- Temperature Gradients : Perform reactions under microwave irradiation to reduce time and improve yield .
Advanced: How can AI-driven simulations enhance understanding of photophysical properties?
Methodological Answer:
- COMSOL Multiphysics Integration : Model electron-transfer kinetics using AI-optimized parameters (e.g., exciton diffusion rates) .
- Machine Learning (ML) : Train algorithms on UV-Vis/fluorescence datasets to predict absorption maxima under novel conditions .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (exact hazards unspecified in SDS) .
- Ventilation : Perform syntheses in a fume hood to avoid inhalation of volatile reagents (e.g., pyrrole, chloroform) .
Advanced: How to design experiments studying electron transfer in photovoltaic applications?
Methodological Answer:
Electrochemical Setup : Use cyclic voltammetry (CV) to measure redox potentials (E₁/₂) in dichloromethane/TBAP .
Time-Resolved Spectroscopy : Employ femtosecond transient absorption to track charge separation dynamics .
Device Fabrication : Integrate the porphyrin into organic solar cells (OSCs) and measure J-V curves under AM1.5G illumination .
Advanced: What strategies address solubility challenges in polar solvents?
Methodological Answer:
- Side-Chain Engineering : Introduce hydrophilic groups (e.g., PEG chains) to the benzoic acid moiety .
- Co-Solvent Systems : Use DMF/water mixtures with gradual solvent gradient precipitation .
- Micellar Encapsulation : Employ surfactants (e.g., SDS) to stabilize the compound in aqueous media .
Basic: What are its primary applications in materials science?
Methodological Answer:
- Photocatalysis : Act as a sensitizer in H₂ production via water splitting .
- Organic Electronics : Serve as a hole-transport layer in perovskite solar cells .
- Sensors : Functionalize MOFs for selective detection of metal ions (e.g., Zn²⁺, Cu²⁺) .
Advanced: How to integrate computational chemistry with experimental data to predict reactivity?
Methodological Answer:
DFT-MD Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .
QSPR Modeling : Correlate Hammett constants (σ) of substituents with experimental reaction rates .
Hybrid Workflows : Combine Gaussian (DFT) and LAMMPS (MD) to simulate aggregation behavior in thin films .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
